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Compound of Interest

Compound Name:
1,3-Dipropyl-8-p-

sulfophenylxanthine

Cat. No.: B014053 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Structure of 1,3-Dipropyl-8-p-
sulfophenylxanthine

Introduction: Unveiling a Key Adenosine Receptor
Antagonist
1,3-Dipropyl-8-p-sulfophenylxanthine, commonly abbreviated as DPSPX or PSB-1115, is a

potent and water-soluble antagonist of adenosine receptors.[1] Its structure is a derivative of

xanthine, a purine base found in various bodily tissues and fluids. The strategic placement of

propyl groups at the N1 and N3 positions and a p-sulfophenyl moiety at the C8 position confers

specific pharmacological properties, making it a valuable tool in scientific research. Notably,

DPSPX has been utilized in studies to investigate the physiological roles of adenosine,

including its effects on blood pressure and cellular growth.[2]

This guide provides a comprehensive overview of the chemical architecture of DPSPX and a

detailed examination of its synthetic pathway. It is designed for researchers and professionals

in drug development, offering field-proven insights into the rationale behind the synthetic

strategy and the methods for its structural verification.

Part 1: The Chemical Architecture of DPSPX
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The identity of 1,3-Dipropyl-8-p-sulfophenylxanthine is defined by its unique three-

dimensional arrangement of atoms. The core of the molecule is a xanthine scaffold, a bicyclic

system composed of a pyrimidine ring fused to an imidazole ring.

The key substitutions that define DPSPX are:

N1 and N3 Positions: Two n-propyl groups are attached to the nitrogen atoms at positions 1

and 3 of the pyrimidine portion of the xanthine ring.

C8 Position: A phenyl group, substituted at its para-position with a sulfonic acid group (-

SO₃H), is attached to the carbon atom at position 8 of the imidazole ring.

This combination of lipophilic propyl groups and a highly polar, acidic sulfophenyl group results

in a molecule with specific receptor binding affinities and physicochemical properties.

Structural and Physicochemical Data Summary
The fundamental properties and identifiers of DPSPX are crucial for its application in research

and are summarized below.
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Property Value Reference(s)

CAS Number 89073-57-4 [1]

Molecular Formula C₁₇H₂₀N₄O₅S [1]

Molecular Weight 392.43 g/mol [3]

IUPAC Name

4-(1,3-dipropyl-2,6-dioxo-

2,3,6,7-tetrahydro-1H-purin-8-

yl)benzenesulfonic acid

[3]

Appearance White powder

Melting Point >300°C [3]

Solubility DMSO: 5 mg/mL

SMILES String

CCCN1C(=O)N(CCC)c2nc([nH

]c2C1=O)-c3ccc(cc3)S(O)

(=O)=O

InChI Key
IWALGNIFYOBRKC-

UHFFFAOYSA-N
[3]

Part 2: Synthesis of 1,3-Dipropyl-8-p-
sulfophenylxanthine
The synthesis of 8-substituted xanthine derivatives like DPSPX is a multi-step process that

typically follows the principles of the Traube purine synthesis.[4] This classical approach

involves the construction of the purine ring system from a substituted pyrimidine precursor,

specifically a 5,6-diaminouracil. The imidazole ring is then formed by condensation with a

suitable carboxylic acid derivative, followed by cyclization.

The overall synthetic strategy can be visualized as a convergent process where two key

intermediates, 5,6-diamino-1,3-dipropyluracil and a derivative of 4-sulfobenzoic acid, are

prepared separately and then combined to yield the final product.

Synthetic Workflow Diagram
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1,3-Dipropyl-8-p-sulfophenylxanthine
(DPSPX)
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Caption: Synthetic pathway for DPSPX from key precursors.

Experimental Protocol: A Step-by-Step Guide
The following protocol is a representative synthesis based on established methods for

preparing 8-sulfophenylxanthine derivatives.[5][6][7]

Step 1: Synthesis of 5-Nitroso-1,3-dipropyl-6-aminouracil

Rationale: This initial step introduces a nitrogen-containing functional group at the C5

position of the uracil ring, which is a necessary precursor to the 5-amino group required for

the final cyclization. Nitrosation is a standard method for this transformation.

Procedure:
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Suspend 1,3-dipropyl-6-aminouracil in a mixture of water and acetic acid.

Cool the suspension to 0-5°C in an ice bath with continuous stirring.

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂).

Maintain the temperature below 10°C throughout the addition.

Stir the resulting mixture for 1-2 hours at low temperature.

Collect the precipitated purple solid (the 5-nitroso derivative) by vacuum filtration, wash

with cold water, and dry.

Step 2: Synthesis of 5,6-Diamino-1,3-dipropyluracil

Rationale: The 5-nitroso group is reduced to a primary amine to create the 5,6-diamino

arrangement. This diamine is the key nucleophile that will react with the carboxylic acid

derivative in the next stage. Sodium dithionite is a common and effective reducing agent for

this purpose.[8]

Procedure:

Suspend the dried 5-nitroso-1,3-dipropyl-6-aminouracil from the previous step in hot water.

Heat the suspension to approximately 80-90°C.

Add sodium dithionite (Na₂S₂O₄) portion-wise until the purple color of the suspension

disappears, indicating the completion of the reduction.

Cool the reaction mixture in an ice bath to precipitate the product.

Collect the solid 5,6-diamino-1,3-dipropyluracil by filtration, wash with cold water, and dry

thoroughly under vacuum. This intermediate is often sensitive to air and should be used

promptly.

Step 3: Condensation with 4-(m-nitrophenoxysulfonyl)benzoic acid
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Rationale: This step forms an amide bond between the 5-amino group of the diaminouracil

and the carboxylic acid group of the phenylsulfonate precursor. A protecting group, such as a

nitrophenyl ester, is used for the sulfonic acid to improve its stability and handling during the

synthesis.[5][6] A carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is

employed as a coupling agent to activate the carboxylic acid for amide formation.[7]

Procedure:

Dissolve 5,6-diamino-1,3-dipropyluracil, 4-(m-nitrophenoxysulfonyl)benzoic acid, and EDC

in an anhydrous solvent like methanol or DMF.

Stir the mixture at room temperature for 12-24 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, remove the solvent under reduced pressure.

Purify the resulting amide intermediate, typically by recrystallization or column

chromatography.

Step 4: Cyclization to form the Protected Xanthine

Rationale: The final ring-closing step forms the imidazole portion of the xanthine core. This

intramolecular condensation is a dehydration reaction, which is effectively promoted by

heating in the presence of a strong dehydrating agent. Polyphosphoric acid trimethylsilyl

ester (PPSE) is an excellent reagent for this purpose, facilitating cyclization under relatively

mild conditions.[5][7]

Procedure:

Heat the purified amide intermediate with PPSE.

The reaction is typically performed at elevated temperatures (e.g., 150-170°C) for several

hours.[7]

After cooling, the reaction mixture is treated with water or an aqueous base to quench the

PPSE and precipitate the product.
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The solid product, the nitrophenyl-protected DPSPX, is collected by filtration and washed.

Step 5: Deprotection to Yield DPSPX

Rationale: The final step is the removal of the nitrophenyl protecting group to reveal the free

sulfonic acid. This hydrolysis is achieved under strongly basic conditions.[5][6]

Procedure:

Dissolve the protected xanthine in a suitable solvent and treat with a strong aqueous base,

such as sodium hydroxide.

Heat the mixture to facilitate the hydrolysis of the sulfonate ester.

After the reaction is complete, cool the solution and carefully acidify with an acid (e.g.,

HCl) to precipitate the final product, 1,3-Dipropyl-8-p-sulfophenylxanthine.

Collect the final product by filtration, wash with water to remove salts, and dry under

vacuum.

Part 3: Structural Verification and Data
The identity and purity of the synthesized DPSPX must be confirmed through rigorous

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the

presence of the propyl groups, the phenyl ring with its specific substitution pattern, and the

overall xanthine structure.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass

measurement, confirming the molecular formula C₁₇H₂₀N₄O₅S.

Elemental Analysis: This technique determines the percentage composition of C, H, N, and

S, which should match the calculated values for the molecular formula.

X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction

can be performed to determine the precise bond lengths, angles, and three-dimensional

conformation of the molecule in the solid state.[9]
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Conclusion
1,3-Dipropyl-8-p-sulfophenylxanthine is a pharmacologically significant molecule whose

synthesis relies on the foundational principles of purine chemistry. The Traube synthesis

provides a reliable framework for its construction, beginning with a substituted uracil and

culminating in a targeted condensation and cyclization to form the 8-substituted xanthine core.

The use of protecting groups for the sulfonic acid moiety is a key consideration for achieving

high yields and purity. Through the detailed synthetic and analytical protocols outlined in this

guide, researchers can confidently prepare and validate this important chemical probe for

advancing the study of adenosine receptor pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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